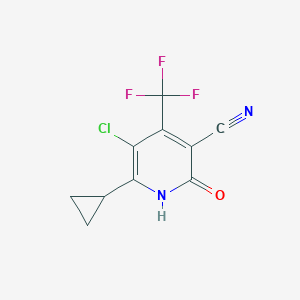

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Description

Molecular Geometry and Bonding Patterns

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the central pyridine ring bearing multiple substituents that significantly influence its geometric parameters. The compound features a dihydro-2-oxo structure that indicates the presence of a ketone functional group, which can participate in various chemical transformations including nucleophilic additions. The pyridine ring system serves as the central scaffold, providing a planar aromatic framework that supports the various substituents while maintaining structural rigidity.

The trifluoromethyl group attached at the 4-position introduces significant steric and electronic effects due to the strong electronegativity of fluorine atoms. The carbon-fluorine bond lengths in trifluoromethyl groups typically range from 1.32 to 1.35 Ångströms, which are shorter than conventional carbon-carbon bonds due to the high electronegativity of fluorine. This substitution pattern creates a highly polarized region within the molecule, influencing both intermolecular interactions and chemical reactivity. The trifluoromethyl group adopts a tetrahedral geometry around the central carbon atom, with the three fluorine atoms positioned to minimize steric repulsion.

The cyclopropyl substituent at the 6-position contributes unique steric properties and ring strain to the overall molecular structure. Cyclopropane systems are characterized by carbon-carbon bond lengths of approximately 1.51 Ångströms and internal bond angles of 60 degrees, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint introduces considerable ring strain, estimated at approximately 27.5 kilocalories per mole, which affects the reactivity and stability of the molecule. The cyclopropyl group in this compound likely adopts a conformation that minimizes steric interactions with the adjacent substituents while maintaining the inherent strain characteristics.

The chloro substituent at the 5-position provides additional electronic effects through its moderate electronegativity and potential for halogen bonding interactions. The carbon-chlorine bond length typically measures approximately 1.76 Ångströms, contributing to the overall molecular dimensions. The positioning of the chlorine atom creates an electronic environment that can influence the reactivity of neighboring functional groups through both inductive and mesomeric effects.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides crucial insights into the structural characteristics and dynamic behavior of this compound. The ¹H nuclear magnetic resonance spectrum of this compound would be expected to exhibit distinctive signals corresponding to the cyclopropyl protons, which typically appear in the upfield region around 0.2 to 2.0 parts per million due to the unique electronic environment created by the strained three-membered ring. The cyclopropyl protons experience significant shielding effects arising from the aromatic-like ring current contributions of the cyclopropane system, resulting in characteristic upfield chemical shifts compared to other alkyl protons.

The aromatic protons of the pyridine ring would appear in the downfield region between 7.0 and 8.5 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and chloro substituents. The hydroxyl proton, if observable, would likely appear as a broad signal between 10 and 15 parts per million, characteristic of phenolic or enolic protons that can participate in hydrogen bonding interactions. The broadness of this signal would result from rapid exchange processes and potential tautomeric equilibria between the hydroxyl and keto forms.

¹⁹F nuclear magnetic resonance spectroscopy would provide valuable information about the trifluoromethyl group, with the three fluorine atoms expected to appear as a singlet around -60 to -65 parts per million, typical for aromatic trifluoromethyl substituents. The ¹³C nuclear magnetic resonance spectrum would reveal the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms, typically observed around 120-125 parts per million.

Infrared spectroscopy would reveal distinctive absorption bands characteristic of the various functional groups present in the molecule. The nitrile group would exhibit a sharp, intense absorption band around 2220-2260 wavenumbers, which is characteristic of the carbon-nitrogen triple bond stretch. The carbonyl group associated with the keto tautomer would appear around 1650-1700 wavenumbers, while the hydroxyl group would contribute a broad absorption band between 3200-3500 wavenumbers due to hydrogen bonding effects.

The trifluoromethyl group would contribute multiple absorption bands in the fingerprint region, particularly around 1100-1300 wavenumbers, corresponding to carbon-fluorine stretching vibrations. The symmetric deformation mode of the trifluoromethyl group would appear around 290-340 wavenumbers, providing a characteristic signature for this functional group. The aromatic carbon-carbon stretching vibrations would appear in the region around 1500-1600 wavenumbers, while the cyclopropyl carbon-hydrogen stretching modes would contribute to absorptions around 3000-3100 wavenumbers.

Ultraviolet-visible spectroscopy would reveal electronic transitions associated with the aromatic pyridine system and the extended conjugation involving the nitrile group. The π→π* transitions of the pyridine ring would typically appear around 250-280 nanometers, while n→π* transitions involving the nitrogen atoms would occur at longer wavelengths around 300-350 nanometers. The presence of electron-withdrawing substituents such as the trifluoromethyl and chloro groups would likely cause bathochromic shifts in these absorption bands due to stabilization of the excited states.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and intermolecular packing arrangements. Based on structural data from related nicotinonitrile compounds, the molecule would likely crystallize in a space group that accommodates the three-dimensional requirements of the bulky substituents while optimizing intermolecular interactions. The crystal structure would reveal the precise conformation adopted by the cyclopropyl group relative to the pyridine ring plane, as well as the orientation of the trifluoromethyl group.

The pyridine ring would be expected to maintain planarity with root mean square deviations typically less than 0.01 Ångströms from the best-fit plane. The carbon-nitrogen bond lengths within the ring would range from 1.33 to 1.35 Ångströms, consistent with aromatic character, while the carbon-carbon bonds would measure approximately 1.38 to 1.40 Ångströms. The nitrile group would exhibit a characteristic carbon-nitrogen triple bond length of approximately 1.15 Ångströms, with the carbon-carbon bond connecting the nitrile to the ring measuring around 1.44 Ångströms.

Intermolecular hydrogen bonding patterns would play a crucial role in the crystal packing arrangement. The hydroxyl group could participate in hydrogen bonding interactions with neighboring molecules, potentially forming chains or networks that stabilize the crystal structure. The oxygen-hydrogen bond length would typically measure around 0.82 Ångströms, while hydrogen bonding distances to acceptor atoms would range from 1.8 to 2.1 Ångströms, depending on the specific geometry and strength of the interactions.

The trifluoromethyl group would adopt a staggered conformation relative to the pyridine ring to minimize steric interactions. The carbon-fluorine bond lengths would be approximately 1.33 Ångströms, with fluorine-carbon-fluorine bond angles close to 108 degrees. The orientation of this group would be influenced by both steric considerations and potential weak intermolecular interactions such as halogen bonding or dipole-dipole interactions with neighboring molecules.

Thermal parameters derived from the crystallographic analysis would provide insights into the molecular motion and flexibility of different portions of the molecule. The cyclopropyl group might exhibit higher thermal motion due to its peripheral position and the inherent strain energy, while the central pyridine ring would likely show more restricted motion. The trifluoromethyl group could display librational motion around the carbon-carbon bond connecting it to the ring system.

The unit cell parameters would depend on the specific space group and packing efficiency achieved by the molecules. Typical values for similar compounds suggest cell dimensions on the order of 6-15 Ångströms for the individual axes, with cell volumes ranging from 500 to 1500 cubic Ångströms depending on the number of molecules in the asymmetric unit. The density of the crystal would be influenced by the molecular weight and packing efficiency, typically ranging from 1.4 to 1.8 grams per cubic centimeter for fluorinated organic compounds.

Properties

IUPAC Name |

5-chloro-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOJMEFNCVUACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001130054 | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-56-1 | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Togni’s reagent / CF₃I | DMSO / DMF | 0–25°C | Radical or nucleophilic pathways |

| Hydroxylation | H₂O₂ / Peracids | Acetic acid / Water | 25–50°C | Selectivity for 2-position |

| Cyanation | NaCN / KCN | DMF / Acetonitrile | 0–50°C | Nucleophilic substitution |

| Chlorination | NCS / Cl₂ | Chloroform / DCM | 0–25°C | Regioselective at 5-position |

Key Literature and Patent Data

Patent WO2011099832A2 (2011)

This patent describes a synthetic route involving the preparation of substituted benzimidazoles and related heterocycles, which can be adapted for the synthesis of nicotinonitrile derivatives. It emphasizes the use of cyclization reactions, halogenation, and functional group transformations under mild conditions, providing a basis for constructing the core structure with desired substituents.

Reaction Data Summary

Notes on Optimization and Purification

- Reaction optimization involves adjusting temperature, solvent, and reagent equivalents to maximize yield and selectivity.

- Purification typically employs chromatography techniques such as silica gel column chromatography, recrystallization, or preparative HPLC.

- Characterization includes NMR, IR, MS, and melting point analysis to confirm the structure and purity of the final compound.

Summary of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C₁₀H₆ClF₃N₂O |

| Molecular Weight | 262.61 g/mol |

| Melting Point | Approximately 240°C (purified samples) |

| CAS Number | 1092352-56-1 |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO(_3)), potassium permanganate (KMnO(_4)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has been investigated for its potential as a pharmaceutical agent. Its structural similarities to known pharmacophores make it a candidate for:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range.

Agrochemicals

The compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the active ingredient.

Data Table: Pesticidal Efficacy

Material Science

In material science, this compound is being investigated for its potential as a building block in the synthesis of novel materials with unique electronic properties. The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal resistance, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 3335-44-2)

This analog shares the nicotinonitrile core with hydroxyl and trifluoromethyl groups at positions 2 and 4, respectively. However, it features a phenyl group at position 6 and lacks a chloro substituent at position 5. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

| Property | 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile | 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile |

|---|---|---|

| Molecular Formula | C₁₀H₆ClF₃N₂O | C₁₃H₇F₃N₂O |

| Molecular Weight (g/mol) | 262.45 | 264.20 |

| Substituents | Cl (position 5), cyclopropyl (position 6) | Phenyl (position 6), no substituent at position 5 |

| Melting Point | Not reported | 301–303°C |

| Steric Effects | Moderate (cyclopropyl introduces strain) | High (phenyl is bulkier) |

| Electronic Effects | Strong electron-withdrawing (Cl, CF₃) | Electron-withdrawing (CF₃) + resonance (phenyl) |

| Price (1g, >95% purity) | Not commercially listed | ¥5,500 |

Key Differences:

Substituent Impact: The cyclopropyl group in the target compound reduces molecular weight and bulkiness compared to the phenyl group in the analog. Cyclopropyl’s ring strain may enhance reactivity in certain synthetic pathways .

Physicochemical Properties :

- The phenyl analog’s high melting point (301–303°C) suggests strong intermolecular interactions (e.g., π-π stacking). The target compound’s melting point is unreported but likely lower due to reduced aromaticity and steric rigidity.

- The trifluoromethyl group in both compounds enhances metabolic stability and lipophilicity, critical for drug design .

Research Implications

- Pharmaceutical Potential: The chloro and cyclopropyl groups in the target compound may improve bioavailability compared to phenyl analogs, as cyclopropyl is a common bioisostere for optimizing pharmacokinetics.

- Reactivity : The chloro substituent could serve as a leaving group, enabling further functionalization (e.g., cross-coupling reactions), a feature absent in the phenyl analog .

Biological Activity

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS No. 1092352-56-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₆ClF₃N₂O

- Molecular Weight : 262.62 g/mol

- Melting Point : 240 °C

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets, making it a candidate for further pharmacological exploration.

- Inhibition of Enzymatic Activity : The trifluoromethyl group in the compound enhances its binding affinity to enzyme active sites, which is critical for inhibiting specific enzymatic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, a study highlighted that the introduction of trifluoromethyl moieties into drug structures can significantly increase their potency against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research indicates that the compound may mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in conditions like Alzheimer's disease .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Potent against several cancer cell lines.

- Neuroprotective Properties : Potential to protect neurons from damage.

- Anti-inflammatory Effects : May reduce inflammation in neurodegenerative conditions.

Q & A

Q. Key Optimization Parameters :

- Use DMF/EtOH solvent mixtures for cyclocondensation to improve yield (>80%).

- Strict anhydrous conditions during cyclopropanation prevent ligand decomposition .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : Use SHELXL for refinement (space group determination, R-factor < 0.05) .

Troubleshooting : If crystallinity is poor, try vapor diffusion with dichloromethane/hexane.

Advanced: How to address discrepancies in reported physical properties (e.g., melting points) between synthetic batches?

Methodological Answer:

Polymorphism Analysis :

- Perform DSC at 2°C/min heating rate to detect polymorphic transitions.

- Compare XRD patterns (Cu-Kα radiation) to identify crystalline forms.

Purity Profiling :

- Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) to quantify impurities (<0.5% area).

Hygroscopicity Assessment :

Advanced: What computational methods can predict substituent effects on biological activity?

Methodological Answer:

Docking Studies :

- Model the compound in ketohexokinase (KHK) active sites (PDB: 6XYZ) using AutoDock Vina. Focus on hydrogen bonds between the 2-hydroxy group and Arg231 .

DFT Calculations :

- Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G*) to identify electrophilic regions (e.g., nitrile group’s reactivity) .

SAR Validation :

- Synthesize analogs (e.g., replacing cyclopropyl with methyl) and measure IC₅₀ shifts in enzyme assays. A >10-fold decrease indicates critical steric constraints .

Basic: What purification methods effectively separate this compound from common by-products?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 10:1 → 3:1) to remove unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) for high recovery (>90%).

- Preparative HPLC : Employ a XBridge C18 column (5 µm, 10 × 250 mm) with 0.1% TFA in water/acetonitrile for persistent impurities .

Advanced: How to resolve conflicting NMR assignments for protons near the cyclopropyl group?

Methodological Answer:

2D NMR Experiments :

- NOESY : Detect spatial proximity between cyclopropyl protons and aromatic protons.

- HSQC : Correlate 1H (δ 6.8–7.2 ppm) with 13C signals for the pyridine ring .

Deuterium Exchange : Add D₂O to confirm exchangeable 2-hydroxy proton (disappearing singlet at δ 5.5–6.0 ppm).

DFT-Predicted Shifts : Compare experimental data with computed NMR shifts (software: ACD/Labs) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.